

4,5-Di(hydroxymethyl)thiazole CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4,5-Di(hydroxymethyl)thiazole**

Cat. No.: **B1512696**

[Get Quote](#)

An In-Depth Technical Guide to **4,5-Di(hydroxymethyl)thiazole**: Synthesis, Characterization, and Applications in Medicinal Chemistry

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.^{[1][2][3][4]} Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This structure is integral to numerous natural products, such as Vitamin B1 (Thiamine), and a wide array of FDA-approved drugs, including anticancer and antimicrobial agents.^{[1][2][3][5]} Within the vast library of thiazole derivatives, molecules functionalized at multiple positions offer exceptional versatility as building blocks for complex molecular architectures.

This guide focuses on **4,5-Di(hydroxymethyl)thiazole**, also known as thiazole-4,5-dimethanol. As a bifunctional synthon, it presents two reactive primary alcohol groups on a stable aromatic core, making it a highly valuable, albeit specialized, intermediate for organic synthesis and drug discovery. This document provides a comprehensive technical overview of its chemical identity, a robust proposed synthesis protocol, expected characterization data, and its potential applications for researchers, scientists, and drug development professionals.

Part 1: Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and core properties. **4,5-Di(hydroxymethyl)thiazole** is characterized by a central thiazole ring substituted at the C4 and C5 positions with hydroxymethyl (-CH₂OH) groups.

Caption: Molecular Structure of **4,5-Di(hydroxymethyl)thiazole**.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	(1,3-Thiazole-4,5-diyldimethanol	N/A
CAS Number	1393686-89-9	AccelaChemBio
Molecular Formula	C ₅ H ₇ NO ₂ S	AccelaChemBio
Molecular Weight	145.18 g/mol	AccelaChemBio

Note: The CAS number is provided by chemical suppliers but may have limited indexing in major public chemical databases, reflecting its status as a specialized research chemical.

Table 2: Predicted Physicochemical Properties and Comparison with Analogs

Direct experimental data for **4,5-di(hydroxymethyl)thiazole** is scarce. The following table provides predicted values alongside experimentally determined properties of related, simpler thiazole alcohols for context and comparison.

Property	4,5-Di(hydroxymethyl)thiazole (Predicted)	5-(Hydroxymethyl)thiazole (Experimental) ^[6] ^[7]	4-Methyl-5-(2-hydroxyethyl)thiazole (Experimental) ^[8] ^[9]
Physical Form	Solid	Oil / Solid	Solid
Boiling Point	>250 °C	95-96 °C @ 0.02 mmHg	135 °C @ 7 mmHg
Melting Point	>100 °C	N/A	<25 °C
Water Solubility	High	Soluble	Soluble
LogP	-1.0 to -0.5	-0.17	0.8

The presence of two hydroxyl groups in the target molecule is expected to significantly increase its polarity, leading to a higher melting point and greater water solubility compared to its monosubstituted or alkylated analogs.

Part 2: Synthesis and Purification

While various methods exist for constructing the thiazole ring, a practical and efficient route to **4,5-Di(hydroxymethyl)thiazole** for a research setting involves the chemical reduction of a readily available precursor, diethyl thiazole-4,5-dicarboxylate. This approach leverages a common and reliable transformation in organic synthesis.

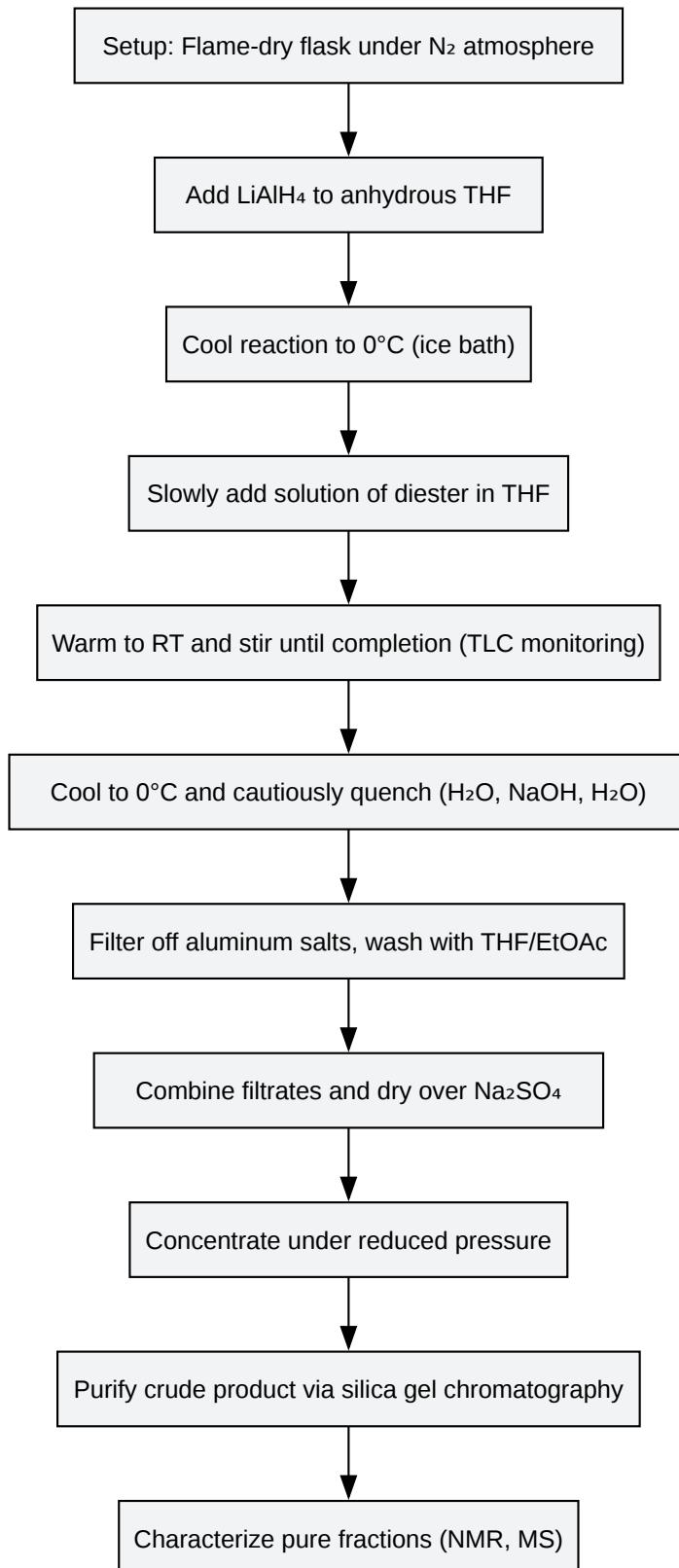
Proposed Synthetic Pathway: Reduction of a Di-ester

The core of this synthesis is the reduction of two ester functional groups to primary alcohols. Lithium aluminum hydride (LiAlH_4) is the reagent of choice for this transformation due to its high reactivity, which ensures complete conversion where milder reagents might fail.

Caption: Proposed synthesis of **4,5-Di(hydroxymethyl)thiazole**.

Causality Behind Experimental Choices:

- Starting Material: Diethyl thiazole-4,5-dicarboxylate is an ideal precursor. It can be synthesized via established methods, such as the Hantzsch thiazole synthesis, and the ethyl ester groups are excellent leaving groups during the reduction.
- Reducing Agent: Lithium aluminum hydride (LiAlH_4) is a powerful, non-selective reducing agent capable of converting esters to primary alcohols with high efficiency. Its use necessitates anhydrous conditions as it reacts violently with water.
- Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. It is inert to LiAlH_4 and effectively solubilizes both the starting ester and the intermediate alkoxide species.
- Workup (Quenching): A sequential addition of water, followed by aqueous sodium hydroxide, and then more water (a Fieser workup) is a standard and safe method for quenching excess LiAlH_4 . This procedure is crucial for decomposing the reactive hydride and precipitating the aluminum salts as a filterable solid, simplifying the product isolation.


Experimental Protocol: Synthesis and Purification

This protocol describes a self-validating system for the synthesis, workup, and purification of the target compound.

Materials:

- Diethyl thiazole-4,5-dicarboxylate
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous Tetrahydrofuran (THF)
- Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography
- Ethyl Acetate and Methanol (for chromatography)
- Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Methodology:

- **Reaction Setup:** A three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen.
- **Reagent Addition:** Anhydrous THF is added to the flask via cannula, followed by the portion-wise addition of LiAlH₄ (2.5 equivalents). The resulting slurry is cooled to 0 °C in an ice-water bath.
- **Substrate Addition:** Diethyl thiazole-4,5-dicarboxylate (1 equivalent) is dissolved in anhydrous THF and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ slurry over 30-60 minutes, maintaining the internal temperature below 10 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- **Quenching:** The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams. Vigorous stirring is maintained.
- **Isolation:** The resulting granular precipitate (aluminum salts) is removed by filtration through a pad of Celite. The filter cake is washed thoroughly with THF and ethyl acetate.
- **Drying and Concentration:** The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude solid is purified by flash column chromatography on silica gel, using a gradient elution system (e.g., 0% to 10% methanol in ethyl acetate) to isolate the pure **4,5-Di(hydroxymethyl)thiazole**.

Part 3: Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. While experimental spectra are not readily available in the literature, the following table outlines the expected signals based on the known effects of substituents on the thiazole ring.

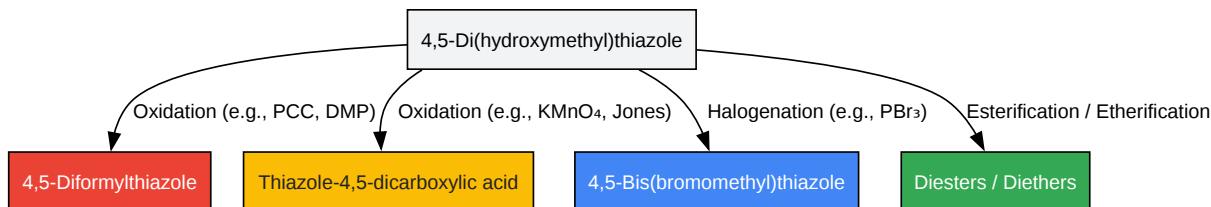
Table 3: Predicted Spectroscopic Data for **4,5-Di(hydroxymethyl)thiazole**

Technique	Parameter	Predicted Value / Observation	Assignment
¹ H NMR	Chemical Shift (δ)	~8.8 ppm	H at C2 (thiazole ring)
(400 MHz, DMSO-d ₆)	Multiplicity	Singlet	
Integration	1H		
Chemical Shift (δ)	~4.7 ppm	-CH ₂ OH at C4	
Multiplicity	Doublet		
Integration	2H		
Chemical Shift (δ)	~4.6 ppm	-CH ₂ OH at C5	
Multiplicity	Doublet		
Integration	2H		
Chemical Shift (δ)	~5.5 ppm	-CH ₂ OH (both)	
Multiplicity	Triplet (couples to CH ₂)		
Integration	2H		
¹³ C NMR	Chemical Shift (δ)	~155 ppm	C2 (thiazole ring)
(100 MHz, DMSO-d ₆)	Chemical Shift (δ)	~148 ppm	C4 (thiazole ring)
Chemical Shift (δ)	~130 ppm	C5 (thiazole ring)	
Chemical Shift (δ)	~55 ppm	-CH ₂ OH at C4	
Chemical Shift (δ)	~54 ppm	-CH ₂ OH at C5	
FT-IR	Wavenumber (cm ⁻¹)	3400-3200 cm ⁻¹ (broad, strong)	O-H stretch (alcohol)
(ATR)	Wavenumber (cm ⁻¹)	~3100 cm ⁻¹ (medium)	C-H stretch (aromatic)
Wavenumber (cm ⁻¹)	~2900 cm ⁻¹ (medium)	C-H stretch (aliphatic)	
Wavenumber (cm ⁻¹)	~1050 cm ⁻¹ (strong)	C-O stretch (primary alcohol)	

MS (ESI+)	m/z	146.02	[M+H] ⁺
	m/z	168.00	[M+Na] ⁺

Protocol for NMR Data Acquisition:

- Sample Preparation: Dissolve 5-10 mg of the purified, dry product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Transfer: Transfer the solution to a clean 5 mm NMR tube.
- Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.[\[10\]](#)
- Analysis: Process the data to determine chemical shifts, coupling constants, and integrations to confirm the proposed structure.


Part 4: Applications in Drug Discovery and Organic Synthesis

The synthetic utility of **4,5-Di(hydroxymethyl)thiazole** stems from its two primary alcohol functional groups, which can be independently or simultaneously transformed into a variety of other functionalities.

Role as a Bifunctional Synthon: The twin hydroxymethyl groups are versatile handles for further synthetic elaboration. They can be:

- Oxidized to form the corresponding dialdehyde or dicarboxylic acid, which are precursors for heterocycle formation or peptide coupling.
- Converted to Halides (e.g., -CH₂Br or -CH₂Cl) to enable nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Sonogashira).

- Esterified or Etherified to introduce new side chains, modify solubility, or act as protecting groups.

[Click to download full resolution via product page](#)

Caption: Potential synthetic transformations of the hydroxymethyl groups.

Scaffold for Bioactive Molecules: The thiazole core is a proven pharmacophore in a multitude of therapeutic areas.[1][4] By using **4,5-Di(hydroxymethyl)thiazole** as a central scaffold, medicinal chemists can systematically build out novel molecular entities. For example, attaching different pharmacophoric groups to each of the two functional handles allows for the exploration of structure-activity relationships (SAR) in a defined and rigid spatial orientation, a key strategy in rational drug design.[11] This approach is valuable for developing new anticancer, antibacterial, or anti-inflammatory agents.[3][4][12]

Conclusion

4,5-Di(hydroxymethyl)thiazole represents a potent and versatile, yet underutilized, building block in synthetic chemistry. While not a common commodity chemical, its straightforward synthesis from dicarboxylate precursors makes it readily accessible to the research community. Its bifunctional nature provides a rigid scaffold upon which complex molecular architectures can be constructed, making it an attractive starting point for creating new chemical probes, materials, and therapeutic candidates. This guide provides the foundational knowledge—from synthesis to characterization and potential application—to empower researchers to incorporate this valuable synthon into their discovery programs.

References

- A review on thiazole based compounds and it's pharmacological activities. (2024). Google AI Search.
- FooDB. (2015). Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512). FooDB.
- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). Journal of the Serbian Chemical Society.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2022). MDPI.
- Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2024). YouTube.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). National Institutes of Health.
- Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (2018). Slideshare.
- 4-Methyl-5-(2-hydroxyethyl)thiazole. (n.d.). PubChem.
- 5-Thiazolylmethanol. (n.d.). PubChem.
- The pharmacology of basic esters of thiazole carboxylic acids. (n.d.). SciSpace.
- The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. (2022). MDPI.
- Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2022). National Institutes of Health.
- Thiazole-4,5-dicarboxylic acid. (n.d.). PubChem.
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). ResearchGate.
- Physicochemical properties of the synthesized thiazole derivatives. (n.d.). ResearchGate.
- 5-(2-Hydroxyethyl)-4-methylthiazole. (n.d.). Human Metabolome Database.
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. 5-Hydroxymethylthiazole | 38585-74-9 [chemicalbook.com]
- 7. 38585-74-9 5-Hydroxymethylthiazole AKSci J90723 [aksci.com]
- 8. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. De Monchy Aromatics 4-methyl-5-hydroxy ethyl thiazole [demonchyaromatics.com]
- 10. aseestant.ceon.rs [aseestant.ceon.rs]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4,5-Di(hydroxymethyl)thiazole CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1512696#4-5-di-hydroxymethyl-thiazole-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com